molecular formula C21H19BrN2O2 B14149114 5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide CAS No. 5843-98-1

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide

Cat. No.: B14149114
CAS No.: 5843-98-1
M. Wt: 411.3 g/mol
InChI Key: HUSICHIKWUNQPE-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a butanoylamino group, and a naphthalene-1-carboxamide moiety

Preparation Methods

The synthesis of 5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The formation of the carboxamide group by reacting the brominated naphthalene with an appropriate amine.

    Butanoylation: The attachment of the butanoylamino group to the phenyl ring.

Reaction conditions often involve the use of solvents such as dichloromethane or methanol, and catalysts like palladium or copper compounds to facilitate the reactions .

Chemical Reactions Analysis

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide can be compared with similar compounds such as:

    5-bromo-N-[3-(pentanoylamino)phenyl]naphthalene-1-carboxamide: This compound has a similar structure but with a pentanoylamino group instead of a butanoylamino group.

    5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide: This compound has a methoxy group on the benzamide ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

5843-98-1

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H19BrN2O2/c1-2-6-20(25)23-14-7-3-8-15(13-14)24-21(26)18-11-4-10-17-16(18)9-5-12-19(17)22/h3-5,7-13H,2,6H2,1H3,(H,23,25)(H,24,26)

InChI Key

HUSICHIKWUNQPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br

Origin of Product

United States

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